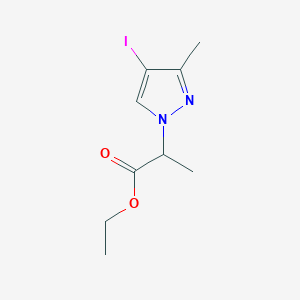

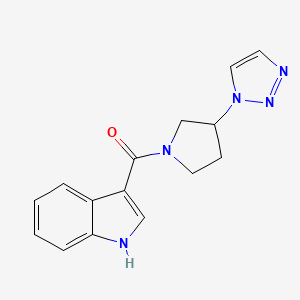

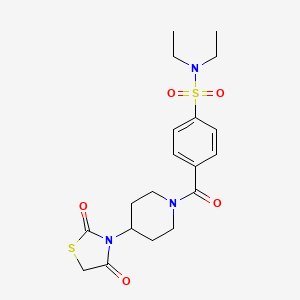

![molecular formula C18H19N3O5S2 B2705831 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 923121-80-6](/img/structure/B2705831.png)

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, also known as DB844, is a benzothiazole compound that exhibits potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. DB844 has been identified as a promising lead compound for the development of new drugs to combat tuberculosis, which remains a major global health threat.

Scientific Research Applications

Therapeutic Potential and Drug Discovery N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, as part of the benzothiazole derivatives, has significant implications in the field of medicinal chemistry due to its broad spectrum of pharmacological activities. Benzothiazoles are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles, including compounds similar to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, provide a valuable scaffold for the development of new therapeutic agents. These compounds have been the focus of drug discovery efforts, especially in the development of treatments for various cancers. The 2-arylbenzothiazole moiety, in particular, is under extensive research for its antitumor properties, emphasizing the significance of benzothiazole derivatives in the area of oncology and pharmaceutical research (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications for Chemotherapeutics Recent advancements in the structural modifications of benzothiazole scaffolds, including those related to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, have led to the development of various series of benzothiazoles as new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for chemotherapeutic applications. Benzothiazole conjugates, in particular, have shown promise in displaying synergistic effects, suggesting their potential in drug combination strategies to permit lower doses and the development of new generation drugs. Despite promising results in clinical studies regarding their efficacy against tumors, comprehensive toxicity characterization is necessary for their safe use as cancer treatment agents (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents Benzothiazole derivatives, such as N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide, have demonstrated significant antimicrobial and antiviral capabilities, addressing the growing concern of multi-drug resistant pathogens and emergent diseases like COVID-19. Research into benzothiazole molecules and their derivatives has suggested their potential as active candidates in the discovery of new antimicrobial or antiviral agents for clinical development. Schiff bases, azo dyes, and metal complexes of benzothiazole derivatives have exhibited various modes of action against microorganisms or viruses, highlighting their importance in the development of future antimicrobial and antiviral therapies (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

properties

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)11-8-9-13-15(10-11)27-18(19-13)20-17(22)12-6-5-7-14(25-3)16(12)26-4/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPQEGLFDHTAQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

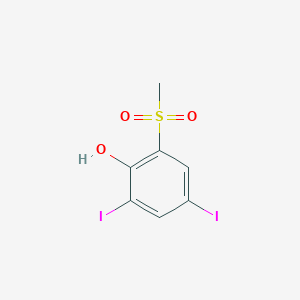

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

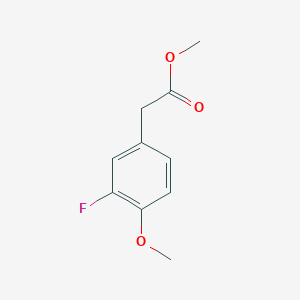

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

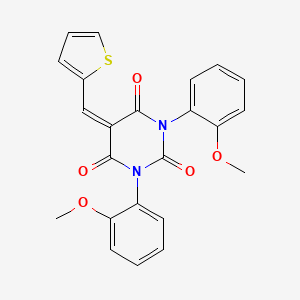

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)

![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)